Pentane-1,2-diamine
Overview
Description
Pentane-1,2-diamine is a chemical compound that is part of the aliphatic diamine family. It is characterized by the presence of two amine groups attached to the first and second carbon atoms of a pentane chain. The compound is of interest due to its potential applications in the synthesis of various coordination compounds and its role in forming chelate rings with metals, which can lead to the formation of complexes with interesting magnetic and structural properties .
Synthesis Analysis
The synthesis of pentane-1,2-diamine derivatives can be achieved through various methods. One approach involves the monocondensation of pentane-2,4-dione with aliphatic α,ω-diamines, which results in the formation of tridentate-N2O ligands. These ligands can further react with metal salts such as copper(II) perchlorate to form trinuclear complexes . Another method includes the chemoenzymatic asymmetric synthesis of optically active pentane-1,5-diamine fragments using lipase-catalyzed desymmetrization transformations. This process allows for the selective protection of one amino group, leading to the production of interesting optically active nitrogenated compounds .
Molecular Structure Analysis
The molecular structure of pentane-1,2-diamine derivatives can be elucidated using X-ray crystallography. For instance, the structure of a cobalt(III) complex with pentane-2,4-diamine revealed a skew-boat conformation of the six-membered diamine chelate ring, which is influenced by the equatorial orientation of the methyl groups. This conformation is energetically favored over the chair conformation due to steric factors . Additionally, the stereochemistry of cobalt(III) complexes can be regulated by chiral bidentate ligands derived from pentane-2,4-diamine, leading to a high degree of stereoselectivity in the formation of the complexes .
Chemical Reactions Analysis
Pentane-1,2-diamine and its derivatives participate in various chemical reactions, including complexation with metals and reaction with diketones. The interaction with diketones can lead to the formation of Schiff bases and heterocyclic compounds, as observed in the reaction between 2,4,6-heptanetrione and 1,5-diamino-3-azapentane. The final structure of the product from this reaction was determined to be a compound consisting of three heterorings with a non-planar 4-pyridone ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentane-1,2-diamine derivatives can be quite diverse. For example, the synthesis of 2-methylpentane-1,5-diammonium tetrachlorocadmiate(II) results in a compound with a perovskite-like structure. This compound exhibits thermal stability between room temperature and its melting point and behaves as an electrical insulator at low temperatures, transitioning to semiconducting properties at higher temperatures . The presence of a methyl group on the organic chain is considered responsible for the thermal stability of the compound.
Scientific Research Applications
Chemoenzymatic Asymmetric Synthesis
Pentane-1,2-diamine has been used in the chemoenzymatic asymmetric synthesis of optically active fragments. A study by Ríos‐Lombardía et al. (2011) explored the synthesis of a novel family of prochiral pentane-1,5-diamines. These diamines were desymmetrized using lipase as a biocatalyst, leading to the production of optically active nitrogenated compounds, an important aspect in the field of chiral chemistry (Ríos‐Lombardía et al., 2011).
Coordination Chemistry
Pentane-1,2-diamine plays a role in coordination chemistry, as evident from the work by Hambley et al. (1981). They analyzed the molecular structure of tetraammine{(±)-pentane-2,4-diamine)cobalt(III) dithionate, revealing insights into the conformational properties of coordination compounds (Hambley et al., 1981).
Schiff Base Ligands
In the research by Chattopadhyay et al. (2006), pentane-1,2-diamine was used to form unsymmetrical Schiff base ligands. The study provided the first evidence of positional isomerism in nickel(II) and copper(II) complexes with such ligands, expanding the understanding of coordination chemistry and ligand behavior (Chattopadhyay et al., 2006).
Chemical Modification and Cation Removal
Da Silva Filho et al. (2009) demonstrated the use of pentane-1,2-diamine in the chemical modification of cellulose, leading to efficient cation removal. This showcases its potential in applications related to environmental chemistry and waste treatment (Da Silva Filho et al., 2009).
Metal Complexes and Crystal Structures
Kwiatkowski et al. (1988) investigated the synthesis and properties of metal complexes involving pentane-1,2-diamine. Their work contributed to the understanding of the structural and magnetic properties of such complexes, relevant in fields like materials science and inorganic chemistry (Kwiatkowski et al., 1988).
Safety And Hazards
properties
IUPAC Name |
pentane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-3-5(7)4-6/h5H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGZAWSMGCIBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562431 | |
Record name | Pentane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentane-1,2-diamine | |
CAS RN |
52940-41-7 | |
Record name | Pentane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pentane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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